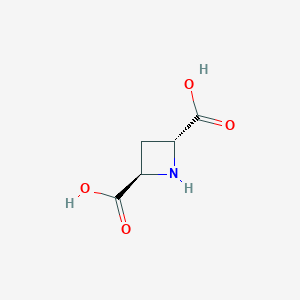

Azetidine-2,4-dicarboxylic acid

描述

Azetidine-2,4-dicarboxylic acid (ADCA) is an amino acid derivative that has gained significant attention in scientific research due to its unique properties. It is a cyclic amino acid that has a four-membered ring structure, which is rare in natural amino acids. ADCA is known to have various biochemical and physiological effects, making it a promising candidate for various applications.

科学研究应用

Azetidine-2,4-dicarboxylic acid has various scientific research applications, including as a building block for peptide synthesis, as a chiral auxiliary in asymmetric synthesis, and as a ligand in metal coordination chemistry. Azetidine-2,4-dicarboxylic acid has also been studied for its potential as a treatment for neurological disorders, such as epilepsy and Parkinson's disease, due to its ability to modulate glutamate receptors.

作用机制

Azetidine-2,4-dicarboxylic acid has been shown to modulate glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. Azetidine-2,4-dicarboxylic acid acts as a partial agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. Azetidine-2,4-dicarboxylic acid has also been shown to inhibit the activity of the enzyme glutamate decarboxylase, which is involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).

生化和生理效应

Azetidine-2,4-dicarboxylic acid has various biochemical and physiological effects, including the modulation of glutamate receptors, the inhibition of glutamate decarboxylase, and the activation of the mTOR pathway. Azetidine-2,4-dicarboxylic acid has also been shown to have antioxidant properties, which may make it a potential treatment for oxidative stress-related disorders.

实验室实验的优点和局限性

Azetidine-2,4-dicarboxylic acid has several advantages for lab experiments, including its stability and solubility in water. However, Azetidine-2,4-dicarboxylic acid can be challenging to synthesize, and its high cost may limit its use in large-scale experiments.

未来方向

There are several future directions for Azetidine-2,4-dicarboxylic acid research, including its potential as a treatment for neurological disorders, its role in synaptic plasticity and memory formation, and its use as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to understand the mechanism of action of Azetidine-2,4-dicarboxylic acid and its potential side effects.

Conclusion:

In conclusion, Azetidine-2,4-dicarboxylic acid is a promising amino acid derivative that has various scientific research applications. Its unique properties, including its four-membered ring structure, make it an interesting molecule for further study. Azetidine-2,4-dicarboxylic acid has various biochemical and physiological effects, and its potential as a treatment for neurological disorders makes it a molecule of significant interest. Further research is needed to fully understand the mechanism of action of Azetidine-2,4-dicarboxylic acid and its potential applications.

合成方法

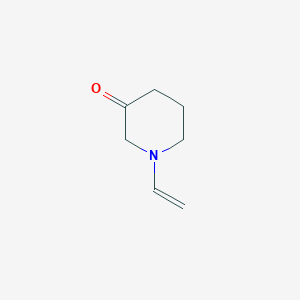

Azetidine-2,4-dicarboxylic acid can be synthesized using various methods, including the Strecker synthesis, Gabriel synthesis, and the Mannich reaction. The Strecker synthesis involves the reaction of aldehydes with ammonia and hydrogen cyanide to form an amino acid. The Gabriel synthesis involves the reaction of potassium phthalimide with an alkyl halide to form an N-alkylphthalimide, which is then hydrolyzed to form an amino acid. The Mannich reaction involves the reaction of formaldehyde, an amine, and a ketone to form an amino acid.

属性

IUPAC Name |

(2R,4R)-azetidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIGOFRIJJUAW-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925846 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidine-2,4-dicarboxylic acid | |

CAS RN |

127310-57-0 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)

![Thieno[3,2-c]pyridine](/img/structure/B143518.png)